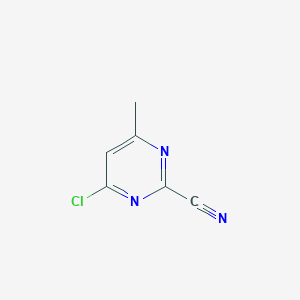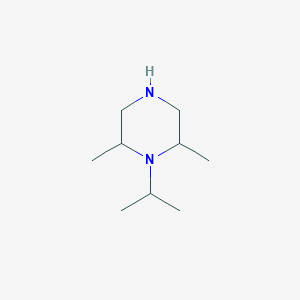![molecular formula C7H11N3O B11724955 (E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine](/img/structure/B11724955.png)
(E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine typically involves the condensation of 1,3-diketones with hydrazine monohydrate. This reaction is followed by the formation of pyrazoline intermediates, which are then oxidized to form pyrazoles . The reaction conditions often include mild temperatures and the use of solvents such as ethanol.
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, may involve catalytic processes. For example, ruthenium-catalyzed hydrogen transfer reactions or copper-catalyzed aerobic oxidative cyclization can be employed to produce pyrazoles in high yields .
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Substitution reactions can introduce new substituents onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as sodium borohydride, and various catalysts like ruthenium or copper .
Major Products
The major products formed from these reactions are typically substituted pyrazoles, which can have various functional groups depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
(E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: Pyrazole derivatives are used in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of (E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. For instance, pyrazole compounds can inhibit enzymes or bind to receptors, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrazole: A basic pyrazole structure with two nitrogen atoms in the ring.
3,5-Dimethylpyrazole: A pyrazole derivative with methyl groups at positions 3 and 5.
1,3,5-Trisubstituted Pyrazoles: Pyrazoles with various substituents at positions 1, 3, and 5.
Uniqueness
(E)-N-[1-(1-ethyl-1H-pyrazol-3-yl)ethylidene]hydroxylamine is unique due to its specific substituents, which can impart distinct chemical and biological properties compared to other pyrazole derivatives.
Propiedades
Fórmula molecular |
C7H11N3O |
|---|---|
Peso molecular |
153.18 g/mol |
Nombre IUPAC |
(NZ)-N-[1-(1-ethylpyrazol-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H11N3O/c1-3-10-5-4-7(8-10)6(2)9-11/h4-5,11H,3H2,1-2H3/b9-6- |
Clave InChI |
HBGQPRHSTOKDGN-TWGQIWQCSA-N |
SMILES isomérico |
CCN1C=CC(=N1)/C(=N\O)/C |
SMILES canónico |
CCN1C=CC(=N1)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(hydrazinecarbonyl)-2-phenyleth-1-en-1-yl]acetamide](/img/structure/B11724873.png)
![(Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide](/img/structure/B11724877.png)

![N'-[(4-fluorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11724900.png)
![Methyl 2-{[2-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]oxy}acetate](/img/structure/B11724903.png)
![6-Chloro-2,3-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11724907.png)
![4-[3-(4-Tert-butylphenoxy)phenyl]but-3-en-2-one](/img/structure/B11724909.png)

![(2S)-2-[N-(3,4-dimethylphenyl)methanesulfonamido]propanoic acid](/img/structure/B11724923.png)
![N'-[(2,3-Dichlorophenyl)methylidene]methoxycarbohydrazide](/img/structure/B11724938.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B11724941.png)



